molecular formula C19H26N4O4S B2649019 3-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2194907-91-8

3-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2649019
CAS No.: 2194907-91-8
M. Wt: 406.5
InChI Key: QXUKSSVJOUKVLA-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, incorporating a benzenesulfonyl-protected piperidine moiety, a cyclopropyl group, and a 1,2,4-triazol-5-one ring system further modified with a 2-methoxyethyl side chain. The presence of the sulfonamide group is a common pharmacophore known to contribute to molecular recognition and binding affinity, often seen in enzyme inhibitors . The 2-methoxyethyl group on the triazole ring is a structural feature known to enhance solubility and influence the compound's pharmacokinetic properties, similar to motifs found in other specialized research amines . The compact and rigid cyclopropyl ring can confer conformational restriction and potentially improve metabolic stability. The primary research applications for this compound are as a key intermediate in the synthesis of more complex bioactive molecules and as a chemical probe for investigating biological targets. Its complex structure suggests potential for use in high-throughput screening campaigns to identify novel therapeutic leads, particularly in areas such as oncology, neuroscience, and infectious diseases. Researchers value this compound for its potential to interact with enzyme active sites, particularly proteases and kinases, given the known activity of related triazole and sulfonylpiperidine derivatives . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary handling should be performed by qualified laboratory professionals in accordance with appropriate safety protocols.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-27-13-12-22-19(24)23(16-9-10-16)18(20-22)15-6-5-11-21(14-15)28(25,26)17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKSSVJOUKVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction.

    Formation of the Triazolone Moiety: The triazolone ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxyethyl group.

    Reduction: Reduction reactions can occur at the triazolone moiety or the benzenesulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its potential as a therapeutic agent for various diseases, including neurological disorders and cancers, could be investigated.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolone derivatives, focusing on substituent variations, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Molecular Weight (g/mol) Potential Applications References
Target Compound - Benzenesulfonyl-piperidine
- Cyclopropyl
- 2-Methoxyethyl
~421.5* Kinase inhibition, CNS-targeted drugs
1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one - Benzyloxy-pentyl
- Piperazinyl-phenyl
- Hydroxyphenyl
~558.6 Serotonergic/neurotransmitter modulation
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride - Cyclopropyl-triazolyl
- Piperidine (HCl salt)
~230.7 Antifungal, antibacterial
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one - Bromophenyl-acetyl-piperidine
- Phenyl
~443.3 Anticancer (kinase inhibition)
唑酮草酯 (Carfentrazone-ethyl) - Ethyl ester
- Chlorophenyl
~412.8 Herbicide (broadleaf weed control)

*Estimated via analogous molecular formulas.

Key Observations

Substituent-Driven Bioactivity :

Biological Activity

The compound 3-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic derivative notable for its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C23H30N6O4S\text{C}_{23}\text{H}_{30}\text{N}_{6}\text{O}_{4}\text{S}

This structure features a benzenesulfonyl group attached to a piperidine ring, along with a cyclopropyl moiety and a methoxyethyl substituent on a triazole core.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds containing the triazole moiety have been linked to enzyme inhibition, particularly in relation to urease and acetylcholinesterase (AChE) activities .
  • Antimicrobial Activity : The presence of the benzenesulfonyl group enhances the antimicrobial properties by interfering with bacterial cell wall synthesis and function .

Efficacy in Biological Assays

The biological activity of the compound has been evaluated through several in vitro assays:

Biological Activity IC50 Value (µM) Reference Compound
Urease Inhibition2.14Thiourea (21.25)
AChE Inhibition0.63Standard AChE Inhibitor
Antimicrobial ActivityVaries by strainStandard Antibiotics

These results indicate that the compound demonstrates significant inhibitory effects against both urease and AChE, suggesting potential applications in treating conditions like peptic ulcers and Alzheimer's disease.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of sulfonamide derivatives, it was found that compounds similar to our target demonstrated potent activity against various bacterial strains. The most effective derivatives showed an IC50 value significantly lower than that of conventional antibiotics .

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The target compound exhibited IC50 values comparable to leading chemotherapeutic agents, indicating its potential as an anticancer drug . Specifically, the compound's ability to induce apoptosis in tumor cells was highlighted, supporting further exploration into its use in oncology.

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